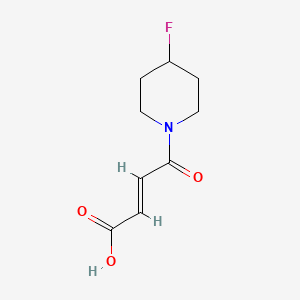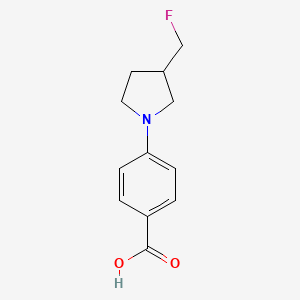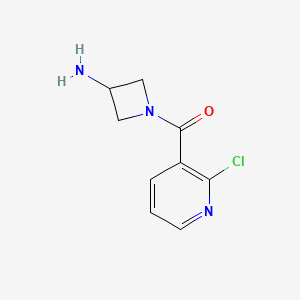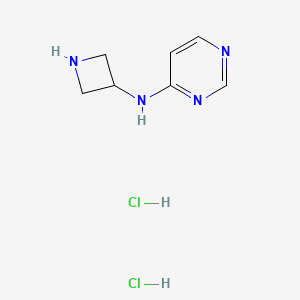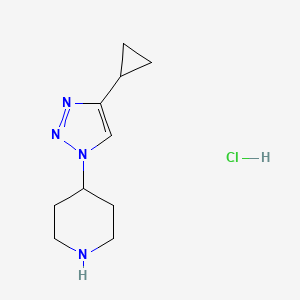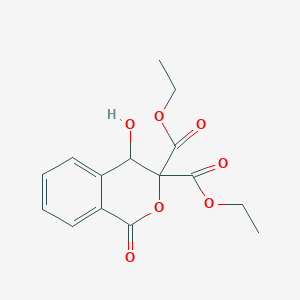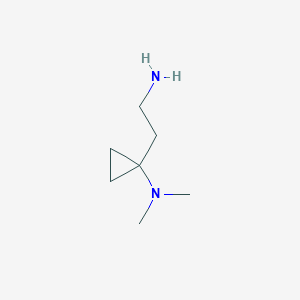
1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine
Overview
Description
Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making it a base. Depending on the number of alkyl groups attached to the nitrogen atom, the amine can be primary, secondary, or tertiary .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. For instance, they can absorb carbon dioxide in aqueous solutions, which is a crucial aspect of carbon capture technologies .Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. They are generally polar and can participate in hydrogen bonding, which makes them soluble in water .Scientific Research Applications
Synthesis of Novel Organic Molecules
The compound has been used in the synthesis of new organic molecules with potential applications in pharmaceuticals, materials science, and catalysis. For instance, it serves as a precursor in the production of ethynyl-extended aminocyclopropanecarboxylic acids and their N-Fmoc-protected derivatives, showcasing its utility in synthesizing complex organic structures with potential biological activity (Kozhushkov et al., 2010).
Chiroptical Studies
In chiroptical studies, the compound is used to understand the absolute configuration of secondary amines, demonstrating its importance in stereochemical analyses. This is crucial for the development of drugs and other substances where the stereochemistry can significantly affect biological activity (Huang et al., 2002).
Metal Ion Interaction Studies
Research has explored the interaction of this compound and its derivatives with metal ions, which is fundamental in the development of coordination compounds with potential applications in catalysis, magnetic materials, and as ligands in various chemical reactions (Aguiari et al., 1992).
Catalytic Reactions and Chemical Transformations
The compound has been involved in studies focusing on catalytic reactions and chemical transformations, such as the generation and rearrangement of ylides from tertiary amines and α-diazo ketones. These reactions are crucial for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals (Zotto et al., 2000).
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines, highlighting its role in producing chiral molecules that are important in the pharmaceutical industry (Feng et al., 2006).
Chemical Shift Prediction in Amines
Research on the prediction of ^1H chemical shifts in amines, including N,N-dimethyl derivatives, provides insights into the structure and dynamics of amines, which is beneficial for NMR spectroscopy, a powerful tool in chemical and biochemical analysis (Basso et al., 2007).
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to interact with a variety of biological targets . These targets include various receptors and enzymes, which play crucial roles in numerous biological processes.
Mode of Action
Amines, in general, are known to interact with their targets through various mechanisms For instance, they can form covalent bonds with their targets, leading to changes in the target’s function
Biochemical Pathways
Similar compounds such as dopamine, a catecholamine neurotransmitter, are known to regulate several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation . It would be interesting to investigate whether 1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine has similar effects on these or other biochemical pathways.
Pharmacokinetics
Similar compounds such as fluvoxamine maleate, a selective serotonin reuptake inhibitor, have been studied extensively
Result of Action
Similar compounds such as 1-(2-aminoethyl) piperazine have been studied for their ability to absorb carbon dioxide
Action Environment
Similar compounds such as 1-(2-aminoethyl) piperazine have been studied in various environments, including aqueous solutions at different temperatures
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters . These interactions can influence the breakdown and synthesis of neurotransmitters, thereby affecting various physiological processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of dopamine receptors, which play a crucial role in neurotransmission . This modulation can lead to changes in cell function, including alterations in signal transduction and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, thereby influencing their activity. For example, its interaction with MAO can inhibit the breakdown of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it may exhibit toxic or adverse effects, including neurotoxicity and disruptions in normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, its interaction with MAO and COMT can affect the metabolism of neurotransmitters, leading to changes in their levels and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . Understanding the transport mechanisms is essential for determining the bioavailability and therapeutic potential of the compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
properties
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7(3-4-7)5-6-8/h3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRABLRVFJPVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)
